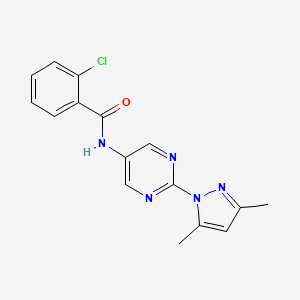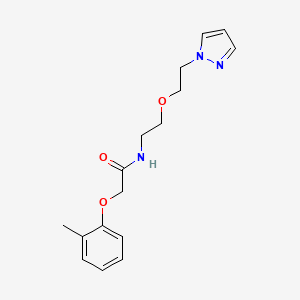
2-Chlor-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, which is a five-membered heterocyclic moiety . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Wissenschaftliche Forschungsanwendungen
Kristallstruktur-Analyse
Die Verbindung bildet in ihrer Kristallstruktur Wasserstoffbrücken-Dimere . Diese Eigenschaft ist im Bereich der Kristallographie von Bedeutung, da sie zum Verständnis der intermolekularen Kräfte und der Packung im Kristallgitter beiträgt. Die Untersuchung dieser Strukturen kann Einblicke in die Stabilität, Reaktivität und physikalischen Eigenschaften der Verbindung liefern .
Thermische Analyse
Die thermischen Eigenschaften der Verbindung wurden untersucht, was für die Bestimmung ihrer Stabilität unter verschiedenen Temperaturbedingungen entscheidend ist . Diese Information ist für die Lagerung und den Transport der Verbindung von entscheidender Bedeutung.
Antileishmaniale Aktivität
Die Verbindung hat eine potente in-vitro-Antipromastigotenaktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von Leishmaniose, einer parasitären Krankheit, eingesetzt werden könnte .
Antimalaria-Bewertung
Die Verbindung wurde auch auf ihre antimalaria-Aktivität hin untersucht . Dies deutet auf ihren potenziellen Einsatz bei der Entwicklung von Antimalaria-Medikamenten hin .
Molekularsimulation-Studien
Molekularsimulation-Studien wurden an der Verbindung durchgeführt, um ihre potente in-vitro-Antipromastigotenaktivität zu begründen . Diese Studien helfen beim Verständnis der Interaktion der Verbindung mit biologischen Zielstrukturen und können die Gestaltung potenterer Analoga leiten .
Herbizide Aktivität
Nicotinamidderivate, zu denen auch diese Verbindung gehört, besitzen häufig herbizide Aktivität . Dies deutet auf ihren potenziellen Einsatz bei der Entwicklung neuer Herbizide hin .
Fungizide Aktivität
In ähnlicher Weise haben diese Derivate auch fungizide Aktivität gezeigt . Dies deutet auf ihren potenziellen Einsatz bei der Entwicklung neuer Fungizide hin .
Arzneimittelentwicklung und -forschung
Aufgrund ihrer biologischen Aktivitäten und der Fähigkeit, stabile Kristallstrukturen zu bilden, kann die Verbindung bei der Entwicklung und Forschung von Arzneimitteln eingesetzt werden. Ihre Kristallstruktur-Analyse und molekulare Simulationsstudien können wertvolle Erkenntnisse für die Gestaltung neuer Medikamente mit verbesserter Potenz und Selektivität liefern .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-7-11(2)22(21-10)16-18-8-12(9-19-16)20-15(23)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCHJLWLPVVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)



![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)


![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)
![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)
